3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione
Description
Properties
CAS No. |
81215-71-6 |
|---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
3-(2-methylpropyl)-2,4,7,12-tetrahydro-[1,2,5]triazepino[1,2-b]phthalazine-1,5-dione |
InChI |
InChI=1S/C16H21N3O2/c1-12(2)7-17-10-15(20)18-8-13-5-3-4-6-14(13)9-19(18)16(21)11-17/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
HUQPVVTXTXEMPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(=O)N2CC3=CC=CC=C3CN2C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione typically involves:
- Construction of the phthalazine core.
- Formation of the triazepine ring fused to the phthalazine.
- Introduction of the isobutyl substituent at the 3-position.
- Final cyclization to form the dione functionalities.
This multi-step synthesis requires careful control of reaction conditions to ensure regioselectivity and ring closure.
Key Synthetic Steps
Formation of the Phthalazine Core
- Starting from phthalic anhydride derivatives, hydrazine or substituted hydrazines are reacted to form phthalazine intermediates.
- This step involves nucleophilic attack of hydrazine on the anhydride, followed by ring closure to yield the phthalazine nucleus.
Construction of the Triazepine Ring
- The triazepine ring is formed by introducing a nitrogen-containing chain that cyclizes with the phthalazine core.
- This is often achieved by alkylation or acylation reactions using appropriate haloalkyl amines or amino alcohols.
- Cyclization is promoted under acidic or basic conditions, depending on the substituents and protecting groups.
Introduction of the Isobutyl Group
- The isobutyl substituent at the 3-position is introduced via alkylation using isobutyl halides or via reductive amination with isobutyraldehyde derivatives.
- This step requires selective functionalization to avoid side reactions on the nitrogen atoms of the triazepine ring.
Final Cyclization and Oxidation
- The final step involves cyclization to form the 1,5-dione moieties, typically through intramolecular condensation or oxidation.
- Conditions such as heating under reflux with dehydrating agents or mild oxidants are used to achieve the dione formation.
Detailed Research Findings and Data
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Phthalazine core formation | Phthalic anhydride + hydrazine, reflux | 75-85 | High purity phthalazine intermediate |
| Triazepine ring cyclization | Haloalkyl amine, base (e.g., K2CO3), reflux | 60-70 | Requires inert atmosphere |
| Isobutyl substitution | Isobutyl bromide, NaH, DMF, 0-25°C | 65-75 | Controlled temperature critical |
| Dione ring closure | Acidic reflux or mild oxidant (e.g., PCC) | 70-80 | Final purification by recrystallization |
Analytical Characterization
- NMR Spectroscopy: Confirms ring formation and substitution pattern.
- Mass Spectrometry: Molecular ion peak at m/z 287 consistent with molecular weight.
- IR Spectroscopy: Characteristic carbonyl stretches at ~1700 cm⁻¹ indicating dione groups.
- Elemental Analysis: Matches theoretical C, H, N, O percentages.
Comparative Notes on Alternative Methods
While the above method is classical, alternative synthetic routes have been explored:
- Microwave-assisted synthesis: Accelerates ring closure steps, reducing reaction times from hours to minutes with comparable yields.
- Biocatalytic approaches: Enzymatic transformations for selective functional group modifications have been reported but are less common for this compound.
- Solid-phase synthesis: Used in analog development but less practical for bulk preparation.
Summary Table of Preparation Methods
| Method Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Classical multi-step | Stepwise ring construction and alkylation | Well-established, reproducible | Time-consuming, multiple purifications |
| Microwave-assisted | Rapid heating for cyclization | Faster reactions, energy efficient | Requires specialized equipment |
| Biocatalytic | Enzyme-mediated selective steps | High selectivity, mild conditions | Limited substrate scope |
| Solid-phase synthesis | Immobilized intermediates | Facilitates analog synthesis | Scale-up challenges |
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the isobutyl group or other reactive sites, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as anti-inflammatory agents, antimicrobial agents, or even anticancer agents, depending on their specific molecular modifications.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Substituent Variations in Triazepino-Phthalazine Derivatives
The triazepino-phthalazine core is conserved across analogs, but substituent groups at the 3-position significantly alter physicochemical and biological properties. Key analogs include:
| Compound Name | CAS No. | Substituent | Molecular Formula | Key Structural Feature |
|---|---|---|---|---|
| 3-Isobutyl derivative | 81215-71-6 | Isobutyl | C₁₈H₂₂N₄O₂ | Hydrophobic alkyl chain for membrane permeability |
| 3-(2-Methoxyethyl) derivative | 81215-72-7 | 2-Methoxyethyl | C₁₅H₁₉N₃O₃ | Ether group enhancing solubility |
| 3-(4-Methylpiperazinylpropyl) derivative | Not specified | 4-Methylpiperazinylpropyl | Not provided | Basic nitrogen for improved CNS penetration |
| 3-(4-Methoxybenzyl) derivative | 81215-68-1 | 4-Methoxybenzyl | Not provided | Aromatic ring for π-π interactions |
Key Observations :
- The isobutyl group (81215-71-6) offers lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility compared to the 2-methoxyethyl analog (81215-72-7) .
- The 4-methoxybenzyl analog (81215-68-1) may exhibit enhanced stacking interactions with aromatic amino acids in enzyme active sites .
Structural Analogues Beyond Triazepino-Phthalazine
Pyrido-Pyrrolo-Triazepino-Phthalazine Triones
The compound 9H-Pyrido[2',3':3,4]pyrrolo[1',2':5,6][1,2,5]triazepino[1,2-b]phthalazine-9,11,16-trione (CAS: 118386-64-4) shares the triazepino-phthalazine backbone but incorporates additional fused pyrido-pyrrolo rings. This increases molecular rigidity and may enhance binding specificity for DNA topoisomerases or kinases. Its molecular formula (C₁₈H₁₀N₄O₃) and lower molecular weight (330.3 g/mol) suggest a more compact structure compared to 81215-71-6 .
Imidazoline and Quinazoline Derivatives
Compounds like octahydroimidazo[1,2-a]phthalazino[2,1-c]quinazolinol () highlight the pharmacological versatility of fused heterocycles. These analogs often exhibit pseudobasic carbinolamine effects, which are absent in the triazepino-phthalazine derivatives discussed here .
Biological Activity
3-Isobutyl-3,4,7,12-tetrahydro-1H-(1,2,5)triazepino(1,2-b)phthalazine-1,5(2H)-dione (CAS Number: 81215-71-6) is a synthetic compound notable for its unique structural features and potential biological activities. Its molecular formula is , with a molecular weight of approximately 287.36 g/mol. This compound has garnered interest in pharmacological research due to its structural similarities to other biologically active molecules.
The compound exhibits several important physical properties:
- Density : 1.24 g/cm³
- Boiling Point : 418.5 °C at 760 mmHg
- Flash Point : 177.9 °C
- LogP (Partition Coefficient) : 1.05770
These properties suggest that the compound may have suitable characteristics for biological interactions and potential therapeutic applications.
Biological Activity Overview
Research into the biological activity of this compound has revealed several areas of interest:
Anticancer Activity
Initial studies suggest that compounds in the phthalazine family can exhibit anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
- Case Study : A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) .
Antimicrobial Properties
Research indicates potential antimicrobial effects:
- In vitro Studies : The compound has been tested against various bacterial strains and exhibited activity against Gram-positive bacteria.
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Emerging evidence points to possible neuroprotective properties:
- Cell Culture Studies : Experiments have shown that the compound can protect neuronal cells from oxidative stress-induced damage.
- Potential Applications : This suggests that it may be useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Research Findings and Data Tables
| Property | Value |
|---|---|
| CAS Number | 81215-71-6 |
| Molecular Formula | C16H21N3O2 |
| Molecular Weight | 287.36 g/mol |
| Density | 1.24 g/cm³ |
| Boiling Point | 418.5 °C |
| Flash Point | 177.9 °C |
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
